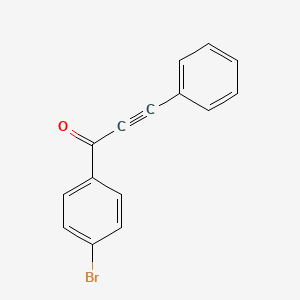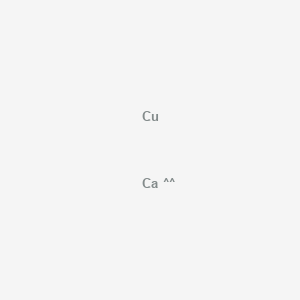
Calcium;copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium copper titanate, also known as CaCu₃Ti₄O₁₂, is a fascinating intermetallic compound that belongs to the family of titanates. This compound exhibits unique properties due to its complex crystal structure, which contributes to its distinctive characteristics. Calcium copper titanate is known for its remarkable electrical and dielectric properties, making it a subject of intense research in the field of materials science .
Métodos De Preparación
The synthesis of calcium copper titanate involves the careful combination of calcium, copper, and titanium compounds under specific conditions. The most common method for producing this intermetallic compound is through solid-state reactions, where powders of the respective metal oxides or carbonates are mixed and heated at elevated temperatures . Another method involves the molten salt-assisted technique, which allows for the preparation of nano-sized calcium copper titanate with enhanced dielectric properties .
Análisis De Reacciones Químicas
Calcium copper titanate undergoes various chemical reactions, including precipitation and displacement reactions. For example, calcium can displace copper from a copper sulfate solution to create calcium sulfate and copper . Additionally, calcium ions can influence the corrosion reaction of copper in drinking water, affecting the release of corrosion by-products . These reactions are typically carried out under specific conditions, such as varying concentrations of reagents and controlled temperatures.
Aplicaciones Científicas De Investigación
Calcium copper titanate has a wide range of scientific research applications due to its unique properties. In the field of electronics, it is used in the development of capacitors and sensors due to its high dielectric constant and ferroelectric behavior . Additionally, calcium copper titanate is used in the fabrication of high dielectric constant functional ceramic-polymer composites, which have prospective applications in high-frequency regions .
Mecanismo De Acción
The mechanism of action of calcium copper titanate is closely related to its crystal structure and the ability of the titanium and copper ions to undergo displacements within the lattice. This arrangement imparts unique electronic and dielectric properties to the material, allowing it to switch between polarization states when subjected to an external electric field . The ferroelectric nature of calcium copper titanate is a result of the displacements of titanium and copper ions within the crystal lattice.
Comparación Con Compuestos Similares
Calcium copper titanate can be compared with other titanates and perovskite oxide ceramics, such as barium titanate and strontium titanate. These compounds also exhibit interesting electrical and dielectric properties but differ in their specific applications and characteristics. For example, barium titanate is widely used in capacitors and piezoelectric devices, while strontium titanate is known for its optical properties . Calcium copper titanate stands out due to its colossal dielectric constant and unique ferroelectric behavior .
Propiedades
Número CAS |
12431-68-4 |
|---|---|
Fórmula molecular |
CaCu |
Peso molecular |
103.62 g/mol |
Nombre IUPAC |
calcium;copper |
InChI |
InChI=1S/Ca.Cu |
Clave InChI |
HAUBPZADNMBYMB-UHFFFAOYSA-N |
SMILES canónico |
[Ca].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


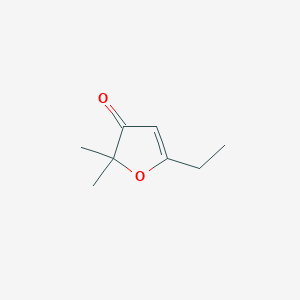
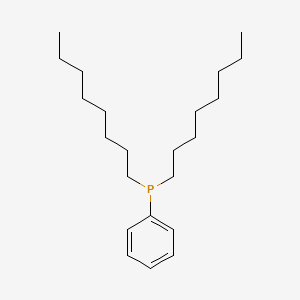
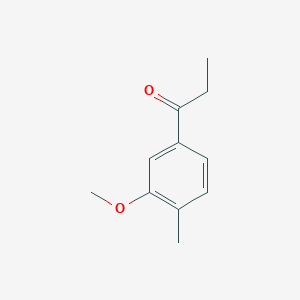

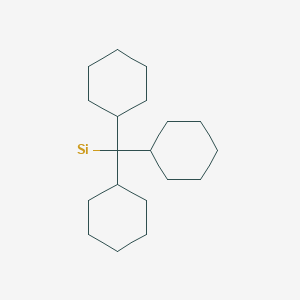

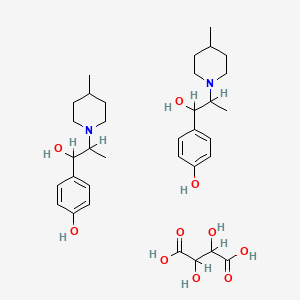
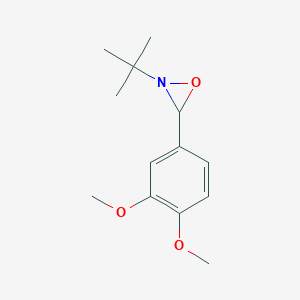
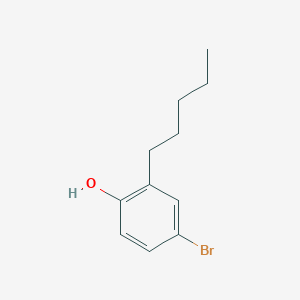
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)

![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)
![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
